2-Bromo-5-nitrobenzotrifluoride
Overview
Description
2-Bromo-5-nitrobenzotrifluoride is an organic compound with the molecular formula C7H3BrF3NO2 and a molecular weight of 270.003 g/mol . It is a derivative of benzotrifluoride, characterized by the presence of bromine and nitro functional groups on the benzene ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-5-nitrobenzotrifluoride typically involves a multi-step synthetic route. One common method starts with 2-chloro-5-nitrobenzotrifluoride , which undergoes aminolysis in an alcohol solution to form 2-amido-5-nitrobenzotrifluoride . This intermediate is then subjected to a low-temperature bromination reaction using hydrobromic acid (HBr) and a catalyst such as cuprous bromide (CuBr) to yield this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound is optimized for high yield and purity. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure the efficient conversion of starting materials to the desired product. Recrystallization is often employed to achieve a product purity of 99.5% or higher .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-nitrobenzotrifluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like in the presence of a catalyst.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as or in polar aprotic solvents like .
Reduction: Catalysts like or in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like or .
Major Products
Nucleophilic substitution: Formation of substituted benzotrifluorides.
Reduction: Formation of .
Oxidation: Formation of various oxidized derivatives, depending on the reaction conditions.
Scientific Research Applications
2-Bromo-5-nitrobenzotrifluoride is utilized in several scientific research applications:
Biology: Used in the development of bioactive compounds and as a building block for molecular probes.
Medicine: Involved in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Bromo-5-nitrobenzotrifluoride is primarily related to its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction to form amino derivatives. These transformations enable the compound to interact with various molecular targets and pathways, facilitating its use in the synthesis of bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitrobenzotrifluoride
- 2-Fluoro-5-nitrobenzotrifluoride
- 2-Iodo-5-nitrobenzotrifluoride
Uniqueness
2-Bromo-5-nitrobenzotrifluoride is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and versatility in synthetic applications. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromo-4-nitro-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-6-2-1-4(12(13)14)3-5(6)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEQQBBOAMHOID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190150 | |
Record name | 2-Bromo-5-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
367-67-9 | |
Record name | 2-Bromo-5-nitrobenzotrifluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=367-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-nitrobenzotrifluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-5-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the low-temperature bromination reaction in the synthesis of 2-Bromo-5-nitrobenzotrifluoride?
A1: The research article highlights a novel method for synthesizing this compound, a crucial component in liquid crystal material production []. The low-temperature bromination reaction is critical in this process as it allows for the selective bromination of 2-amido-5-nitrobenzotrifluoride without affecting other functional groups. This results in a high-purity product (≥ 99.5%) suitable for liquid crystal applications.
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